1-Methyl-2-phenylpyridinium
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Overview
Description
1-Methyl-2-phenylpyridinium is a chemical compound that belongs to the class of pyridinium salts It is structurally characterized by a pyridine ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylpyridinium can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylpyridinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridinium ring is substituted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .
Scientific Research Applications
1-Methyl-2-phenylpyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpyridinium involves its interaction with cellular components, leading to oxidative stress and cellular damage. It primarily targets mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cell death, making it a useful compound for studying neurodegenerative processes .
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): This compound is structurally similar and is also known for its neurotoxic properties, particularly in the context of Parkinson’s disease research.
2-Methyl-1-phenylpyridinium: Another similar compound with slight variations in its chemical structure, leading to different reactivity and applications.
Uniqueness: 1-Methyl-2-phenylpyridinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce oxidative stress and mimic certain pathological conditions makes it particularly valuable in biomedical research .
Properties
CAS No. |
52806-03-8 |
---|---|
Molecular Formula |
C12H12N+ |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-methyl-2-phenylpyridin-1-ium |
InChI |
InChI=1S/C12H12N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3/q+1 |
InChI Key |
ZLNAOQQGJXUMPS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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